Praseodymium acetate
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Overview
Description
Praseodymium acetate is an inorganic salt composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, Pr(O₂C₂H₃)₃·2H₂O. It appears as a green solid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium acetate can be synthesized through the reaction of acetic acid with praseodymium(III) oxide, praseodymium(III) carbonate, or praseodymium(III) hydroxide. The general reaction involves mixing the praseodymium compound with acetic acid under controlled conditions to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting praseodymium oxide with acetic acid. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the desired product. The compound can also be purified through recrystallization from water .
Chemical Reactions Analysis
Types of Reactions: Praseodymium acetate undergoes various chemical reactions, including:
Coordination Reactions: this compound can form coordination polymers, where each praseodymium center is nine-coordinate with two bidentate acetate ligands and additional oxygens from bridging acetate ligands.
Common Reagents and Conditions:
Oxidation: Heating this compound in the presence of oxygen or air.
Coordination Reactions: Typically involve solvents like water or organic solvents under controlled temperatures.
Major Products:
Scientific Research Applications
Praseodymium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic synthesis.
Industry: Utilized in the production of color glasses and enamels, where it imparts an intense clean yellow color.
Mechanism of Action
The mechanism of action of praseodymium acetate involves its ability to form coordination complexes with various ligands. The praseodymium ion (Pr³⁺) can interact with oxygen atoms from acetate groups and other ligands, leading to the formation of stable coordination compounds. These interactions are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
- Neodymium acetate
- Lanthanum acetate
- Holmium acetate
Comparison: Praseodymium acetate is unique due to its specific coordination properties and the ability to form stable nine-coordinate complexes. While similar compounds like neodymium acetate and lanthanum acetate also form coordination polymers, this compound’s distinct green color and specific applications in catalysis and material science set it apart .
This compound’s versatility and unique properties make it a valuable compound in various scientific and industrial applications. Its ability to form stable coordination complexes and its role in catalysis and material science highlight its significance in research and industry.
Properties
CAS No. |
6192-12-7 |
---|---|
Molecular Formula |
C2H4O2Pr |
Molecular Weight |
200.96 g/mol |
IUPAC Name |
acetic acid;praseodymium |
InChI |
InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
LBFPNEPAKHGVSJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] |
Canonical SMILES |
CC(=O)O.[Pr] |
Key on ui other cas no. |
6192-12-7 |
physical_description |
Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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